[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460307
InChI: InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-9-11-5-4-7-16(10-11)8-6-14/h11H,4-10,14H2,1-3H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NCC1CCCN(C1)CCN
Molecular Formula: C13H27N3O2
Molecular Weight: 257.37 g/mol

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13460307

Molecular Formula: C13H27N3O2

Molecular Weight: 257.37 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C13H27N3O2
Molecular Weight 257.37 g/mol
IUPAC Name tert-butyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]carbamate
Standard InChI InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-9-11-5-4-7-16(10-11)8-6-14/h11H,4-10,14H2,1-3H3,(H,15,17)
Standard InChI Key QRXBZCGJELHJRT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCCN(C1)CCN
Canonical SMILES CC(C)(C)OC(=O)NCC1CCCN(C1)CCN

Introduction

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester is a synthetic organic compound belonging to the class of carbamate derivatives. These compounds are known for their diverse biological activities, including roles as enzyme inhibitors and therapeutic agents. The compound's unique structure and potential applications in medicinal chemistry make it an interesting subject for research.

Synthesis

The synthesis of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester typically involves several key steps, including the formation of the piperidine core, introduction of the aminoethyl side chain, and protection with a tert-butyl ester group. These reactions may require specific conditions such as temperature control, pH adjustments, and the use of catalysts to optimize yields.

Biological Activity and Applications

The biological activity of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester is primarily associated with its interaction with biological targets such as enzymes or receptors. Quantitative data on its efficacy would typically be derived from biochemical assays assessing its inhibitory constants (Ki) against specific targets.

Comparison with Similar Compounds

Other carbamate derivatives, such as [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester, have been studied for their chemical properties and potential applications. For example, [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester has a molecular formula of C13H27N3O2 and a molecular weight of 257.37 g/mol .

CompoundMolecular FormulaMolecular Weight
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl esterNot specifiedNot specified
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl esterC13H27N3O2257.37 g/mol
[1-(2-Amino-ethyl)-piperidin-3-ylMethyl]-isopropyl-carbamic acid tert-butyl esterC16H33N3O2299.45 g/mol

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator